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Compound of Interest

Compound Name:
1-methyl-1H-indazole-3-carbonyl

chloride

Cat. No.: B021222 Get Quote

Technical Guide: 1-Methyl-1H-indazole-3-
carbonyl chloride
Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide provides an in-depth overview of 1-methyl-1H-indazole-3-
carbonyl chloride, a key chemical intermediate. It covers its physicochemical properties,

detailed synthetic protocols, and its primary application in the synthesis of the pharmaceutical

agent Granisetron. Furthermore, it elucidates the biological context of the indazole scaffold and

the mechanism of action of Granisetron.

Physicochemical Properties
1-methyl-1H-indazole-3-carbonyl chloride is a reactive acyl chloride derivative that serves as

a crucial synthetic intermediate for introducing the 1-methyl-1H-indazole-3-carbonyl moiety into

more complex molecules.[1] Its fundamental properties are summarized in the table below.
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Property Value References

CAS Number 106649-02-9 [1][2]

Molecular Formula C₉H₇ClN₂O [1][2]

Molecular Weight 194.62 g/mol [1][2]

Appearance Solid

Storage 2-8°C Refrigerator [2]

Synthesis and Reactions
1-methyl-1H-indazole-3-carbonyl chloride is typically synthesized from its corresponding

carboxylic acid precursor, 1-methyl-1H-indazole-3-carboxylic acid.[1] The carbonyl chloride is a

highly reactive electrophile, making it an excellent building block for forming amide and ester

linkages through nucleophilic acyl substitution.[1]

Protocol 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

This procedure outlines the methylation of indazole-3-carboxylic acid (ICA).

Materials: Indazole-3-carboxylic acid, calcium methoxide, industrial methanol, dimethyl

sulfate, water, 46% sodium hydroxide solution, hydrochloric acid.

Procedure:

Add calcium methoxide (2.0 molar equivalents) to industrial methanol and heat the mixture

to reflux for 2 hours.[3]

Add indazole-3-carboxylic acid (1.0 molar equivalent) and continue to reflux for an

additional 2 hours.[3]

Add dimethyl sulfate (2.0 molar equivalents) dropwise over 2 hours while maintaining

reflux. Continue refluxing for 1 hour after the addition is complete.[3]

Cool the reaction mixture to room temperature.
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Add water and 46% sodium hydroxide solution to adjust the pH to approximately 14.[3]

Add hydrochloric acid to adjust the pH to approximately 4. Filter the resulting calcium

sulfate and wash it with hot methanol.[3]

Remove methanol from the filtrate under reduced pressure.

Add hydrochloric acid to the mixture to achieve a pH of approximately 1 and stir vigorously

for 2 hours.[3]

Collect the solid product by filtration, wash with 5% hydrochloric acid, and dry in an oven

at 50°C to yield 1-methyl-1H-indazole-3-carboxylic acid.[3]

Protocol 2: Synthesis of 1-Methyl-1H-indazole-3-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to the acyl chloride using thionyl

chloride.

Materials: 1-Methyl-1H-indazole-3-carboxylic acid, thionyl chloride (SOCl₂), dichloromethane

(DCM) or chloroform, N,N-dimethylformamide (DMF) (catalyst).

Procedure:

In a round-bottomed flask, suspend 1-methyl-1H-indazole-3-carboxylic acid (1.0

equivalent) in dichloromethane.[4]

Add thionyl chloride (e.g., 2.0 equivalents) to the suspension.[5]

Add a catalytic amount of DMF dropwise.[4]

Stir the reaction mixture at room temperature or gentle reflux for several hours (e.g., 3-4

hours) until the reaction is complete (monitored by TLC or disappearance of the solid

starting material).[4][5]

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the

crude 1-methyl-1H-indazole-3-carbonyl chloride, which can often be used in the next

step without further purification.[5]
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Protocol 3: Synthesis of Granisetron

This protocol details the amide coupling reaction to form Granisetron.

Materials: 1-Methyl-1H-indazole-3-carbonyl chloride, endo-9-methyl-9-

azabicyclo[3.3.1]nonan-3-amine, triethylamine (or another non-nucleophilic base),

dichloromethane.

Procedure:

Dissolve the crude 1-methyl-1H-indazole-3-carbonyl chloride in dichloromethane.[6]

In a separate flask, prepare a solution of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

(1.0 equivalent) and triethylamine (to act as an HCl scavenger) in dichloromethane.[6]

Slowly add the acid chloride solution to the amine solution, typically at a reduced

temperature (e.g., 0°C to room temperature).

Stir the reaction mixture for several hours (e.g., 2 hours) at room temperature.[6]

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium

bicarbonate (NaHCO₃) and then with water or brine.[6]

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate

the solvent under reduced pressure.

The resulting crude Granisetron can be purified by column chromatography or

recrystallization.[6]
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Caption: General synthetic workflow for the preparation of Granisetron.

Biological Significance and Applications
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry,

appearing in numerous compounds with a wide range of pharmacological activities, including

anti-inflammatory, anti-tumor, and anti-HIV properties.[4] Derivatives of indazole are being

investigated as potent inhibitors of various kinases, such as p21-activated kinase 1 (PAK1) and

Mitogen-activated protein kinase 1 (MAPK1), which are significant targets in oncology.

The most prominent application of 1-methyl-1H-indazole-3-carbonyl chloride is as a key

intermediate in the multi-step synthesis of Granisetron.[1] Granisetron is a potent and selective

serotonin 5-HT₃ receptor antagonist used clinically as an antiemetic to prevent nausea and

vomiting induced by chemotherapy and radiotherapy.[2][7]

Chemotherapeutic agents can cause damage to the gastrointestinal tract, leading to the

release of large amounts of serotonin (5-HT) from enterochromaffin cells.[8] This serotonin then

activates 5-HT₃ receptors located on the vagal afferent nerves in the gut and in the

chemoreceptor trigger zone (CTZ) in the brainstem's area postrema.[7][8] Activation of these
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ligand-gated ion channels leads to neuronal depolarization and the transmission of signals that

initiate the vomiting reflex.[8][9]

Granisetron works by competitively blocking these 5-HT₃ receptors. By preventing serotonin

from binding, it effectively inhibits the stimulation of the vomiting center, thereby preventing

nausea and emesis.
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Caption: Mechanism of action of Granisetron as a 5-HT₃ receptor antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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